Corticotropin

描述

作用机制

促肾上腺皮质激素通过与细胞表面受体结合来发挥作用,这些受体被称为促肾上腺皮质激素受体,主要位于肾上腺皮质细胞上。这种结合刺激环磷酸腺苷的产生,从而激活蛋白激酶A。 这反过来又导致从胆固醇合成皮质类固醇 .

生化分析

Biochemical Properties

Corticotropin interacts with cell surface ACTH receptors, primarily located on adrenocortical cells . Upon binding, it stimulates the adrenal cortex, leading to the synthesis of corticosteroids, mainly glucocorticoids, but also sex steroids (androgens) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates the secretion of glucocorticoids, which are involved in a wide range of physiological processes, including immune response and metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through specific binding interactions with biomolecules. It binds to ACTH receptors on adrenal cortical cells, leading to the synthesis of corticosteroids from cholesterol by the action of mitochondrial and smooth endoplasmic reticulum enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, this compound-releasing factor (CRF) rapidly changes Schaffer Collateral (SC) input into hippocampal CA1 pyramidal cells in mice, modulating both functional and structural aspects of these synapses .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, intrathecal application of CRF or the CRF-R2 agonist Ucn-2 elicits potent anti-nociception in an animal model of persistent inflammatory pain. This effect is dose-dependent and attenuated by the CRF-R2 (K41498) but not by the CRF-R1 (NBI35965) selective antagonist .

Metabolic Pathways

This compound is involved in the hypothalamic-pituitary-adrenal (HPA) axis, a major part of the neuroendocrine system that controls reactions to stress and regulates many body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure .

Transport and Distribution

This compound is rapidly absorbed following intramuscular administration; the repository dosage form is slowly absorbed over approximately 8 to 16 hours . It is transported and distributed within cells and tissues, influencing its localization or accumulation.

Subcellular Localization

This compound-releasing factor receptors, CRF-R1 and CRF-R2, are differentially distributed in body tissues. While the presence of R1 has been described at pre- and postsynaptic sites, R2 is mainly associated with postsynaptic densities .

准备方法

合成路线和反应条件

促肾上腺皮质激素可以通过重组DNA技术合成。编码促肾上腺皮质激素的基因被插入到合适的表达载体中,然后被导入宿主细胞,如大肠杆菌或酵母菌。 宿主细胞在特定条件下培养以产生促肾上腺皮质激素,然后使用色谱技术对其进行纯化 .

工业生产方法

促肾上腺皮质激素的工业生产涉及使用基因改造微生物的大规模发酵过程。 发酵液经过多道纯化步骤,包括过滤、色谱和冻干,以获得最终产品 .

化学反应分析

反应类型

促肾上腺皮质激素经历各种化学反应,包括:

氧化: 促肾上腺皮质激素可以被氧化形成二硫键,这对它的生物活性至关重要。

还原: 还原反应可以断裂二硫键,导致生物活性丧失。

常见试剂和条件

氧化: 在受控条件下使用过氧化氢或其他氧化剂。

还原: 使用二硫苏糖醇或其他还原剂。

取代: 使用特定引物和DNA聚合酶的定点突变技术.

主要产物

科学研究应用

促肾上腺皮质激素具有广泛的科学研究应用:

化学: 用作研究蛋白质折叠和稳定性的模型肽。

生物学: 研究其在应激反应和垂体-肾上腺轴调节中的作用。

医学: 用于诊断肾上腺功能不全的检测以及治疗多发性硬化症和婴儿痉挛等疾病的治疗剂。

工业: 用于生产皮质类固醇和其他药物产品

相似化合物的比较

类似化合物

促肾上腺皮质激素释放激素: 一种刺激促肾上腺皮质激素释放的肽类激素。

尿皮质素1、2和3: 与促肾上腺皮质激素释放激素相关的肽,也参与应激反应.

独特性

促肾上腺皮质激素的独特之处在于它能够直接刺激肾上腺皮质产生皮质类固醇,这些皮质类固醇对于应激反应、免疫功能和代谢至关重要。 与促肾上腺皮质激素释放激素和尿皮质素不同,促肾上腺皮质激素直接作用于肾上腺,而不是通过中间步骤 .

生物活性

Corticotropin, also known as adrenocorticotropic hormone (ACTH), is a peptide hormone produced by the anterior pituitary gland. It plays a crucial role in the stress response by stimulating the adrenal glands to release cortisol, a key glucocorticoid involved in various physiological processes. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on different systems, and therapeutic applications, supported by recent research findings and case studies.

This compound exerts its biological effects primarily through its interaction with specific receptors known as this compound-releasing hormone receptors (CRHRs). There are two main types of CRHRs: CRHR1 and CRHR2, each associated with distinct physiological responses.

- CRHR1 : Predominantly mediates the stress response and is involved in regulating the hypothalamic-pituitary-adrenal (HPA) axis. Activation of CRHR1 leads to increased secretion of ACTH from the pituitary gland, which in turn stimulates cortisol production in the adrenal cortex .

- CRHR2 : Plays a role in modulating anxiety and stress responses. It has been shown to have a more localized effect on specific brain regions, influencing behaviors related to stress and anxiety .

Biological Effects

This compound influences multiple biological systems:

- Endocrine System : It regulates cortisol levels, which are vital for metabolic processes, immune function, and stress response. Dysregulation can lead to conditions such as Cushing's syndrome or Addison's disease.

- Nervous System : this compound is implicated in neuropsychiatric disorders. Studies indicate that CRHR1 activation can affect neurotransmitter systems, influencing mood and behavior .

- Immune Response : Cortisol has immunosuppressive effects, which can be beneficial in inflammatory conditions but detrimental when excessive .

Therapeutic Applications

This compound has been explored as a therapeutic agent in various clinical settings:

- Autoimmune Diseases : Repository this compound injection (RCI) has shown efficacy in treating conditions like systemic lupus erythematosus (SLE). A study indicated that RCI improved disease activity scores compared to placebo, although it did not meet its primary endpoint at week 4 .

| Treatment Group | Week 4 Response Rate | Week 8 Response Rate |

|---|---|---|

| RCI 40 U | 53.8% | 53.8% |

| RCI 80 U | 33.3% | 33.3% |

| Placebo | 27.3% | - |

- Stress-Related Disorders : Research suggests that CRH and its analogs may serve as targets for treating anxiety disorders and depression by modulating the HPA axis activity .

Case Studies

-

This compound in SLE Management :

A phase 4 study evaluated RCI's effectiveness in patients with persistent SLE despite corticosteroid therapy. While primary endpoints were not met, significant improvements were noted in secondary outcomes such as skin manifestations and joint counts over an 8-week period . -

Neurobehavioral Effects :

A study on the effects of exogenous this compound-releasing factor (CRF) on motor learning demonstrated that CRF administration improved motor coordination in rats during rotarod tests, suggesting potential applications for cognitive enhancement under stress conditions .

属性

IUPAC Name |

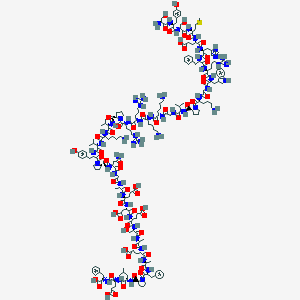

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C207H308N56O58S/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223)/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLFZVILOHSSID-OVLDLUHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C207H308N56O58S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4541 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Easily soluble in cold water, hot water., Appreciably soluble in 60 to 70% alcohol or acetone. Almost completely precipitated in 2.5% trichloroacetic acid soln. Also precipitated from dilute soln by 20% sulfosalicylic acid and by 5% lead acetate soln., Freely soluble in water. Partly precipitated at the isoelectric point (pH 4.65-4.80) | |

| Record name | Corticotropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Corticotropin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

As a diagnostic aid (adrenocortical function), corticotropin combines with a specific receptor on the adrenal cell plasma membrane. In patients with normal adrenocortical function, it stimulates the initial reaction involved in the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol by increasing the quantity of cholesterol within the mitochondria. Corticotropin does not significantly increase serum cortisol concentrations in patients with primary adrenocortical insufficiency (Addison's disease). The mechanism of action of corticotropin in the treatment of infantile myoclonic seizures is unknown., ACTH stimulates the adrenal cortex to secrete cortisol, corticosterone, aldosterone, and a number of weakly androgenic substances. Although ACTH does stimulate secretion of aldosterone, the rate is relatively independent. Prolonged administration of large doses of ACTH induces hyperplasia and hypertrophy of the adrenal cortex and continuous high output of cortisol, corticosterone, and weak androgens. The release of ACTH is under the influence of the nervous system via the corticotropin regulatory hormone released from the hypothalamus and by a negative corticosteroid feedback mechanism. Elevated plasma cortisol suppresses ACTH release., Exogenous corticotropin elicits all the pharmacologic responses usually produced by endogenous corticotropin. In patients with normal adrenocortical function, corticotropin stimulates the adrenal cortex to secrete cortisol (hydrocortisone), corticosterone, several weakly androgenic substances, and to a very limited extent aldosterone. In healthy individuals, the rate of release of corticotropin from the anterior pituitary is determined by a balance of inhibitory effects of the secretions of the adrenal cortex on the pituitary (negative corticosteroid feedback mechanism) and the excitatory effects of the nervous system. In response to neurogenic stimuli, corticotropin-releasing factor (CRF) is released from neuronal endings in the median eminence of the hypothalamus and transported in the hypophyseal-portal vessels to the anterior pituitary, where corticotropin is released. Corticotropin, via cyclic 3',5'-adenosine monophosphate (cAMP), controls the initial rate-limiting step in steroidogenesis from cholesterol and leads to the synthesis of adrenocortical hormones. Corticotropin also stimulates growth of the adrenal cortex. In high concentrations, corticotropin may have extra-adrenal effects (i.e., melanocyte stimulation, activation of tissue lipase). | |

| Record name | Corticotropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Corticotropin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

12427-33-7, 9002-60-2 | |

| Record name | Corticotropin [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012427337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corticotropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Corticotropin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Corticotropin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。